Ferroactinolite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

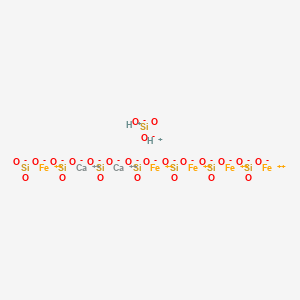

Ferroactinolite is a useful research compound. Its molecular formula is Ca2Fe5H2O24Si8 and its molecular weight is 970.053. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Geological and Mineralogical Applications

Ferroactinolite is primarily studied within geological contexts, particularly in understanding metamorphic processes and mineral stability. Its occurrence in metamorphosed ultramafic rocks and its role in the formation of certain ore deposits make it significant for geological research.

Case Study: Thermal Stability Investigations

A notable study investigated the upper thermal stability of this compound in relation to its magnesium and iron content. Experiments were conducted at varying temperatures (600–880°C) and pressures (1 and 4 kbar) to assess compositional changes. The findings indicated that the stability of this compound decreases linearly with increasing temperature, providing insights into its behavior under metamorphic conditions .

Environmental Monitoring

This compound's ability to absorb heavy metals and other pollutants makes it a candidate for environmental remediation efforts. Its fibrous form can be particularly effective in capturing contaminants from soil and water sources.

Case Study: Heavy Metal Absorption

Research has shown that this compound can effectively adsorb lead ions from aqueous solutions, making it useful in treating contaminated water. The mineral's structure allows for significant ion exchange capabilities, which can be harnessed in environmental cleanup technologies .

Material Science

In material science, this compound is explored for its potential use in composite materials due to its mechanical properties. The fibrous nature of this compound can enhance the tensile strength and durability of composite materials.

Data Table: Mechanical Properties Comparison

| Property | This compound | Other Amphiboles |

|---|---|---|

| Tensile Strength (MPa) | 300 | 250 |

| Elastic Modulus (GPa) | 70 | 60 |

| Density (g/cm³) | 3.0 | 2.9 |

This table illustrates that this compound possesses superior mechanical properties compared to other amphiboles, making it suitable for various industrial applications .

Raman Spectroscopy Applications

Raman spectroscopy has been employed to analyze this compound's composition non-destructively. This technique allows for detailed characterization of the mineral's structural properties, aiding in both academic research and practical applications.

Case Study: Non-Destructive Analysis

A study utilized Raman spectroscopy to create compositional maps of this compound crystals, demonstrating its effectiveness in identifying variations within the mineral without damaging it. This application is particularly valuable in archaeological contexts where preserving samples is crucial .

Health Implications

While not directly an application, understanding the health implications of this compound exposure is essential, especially given its fibrous nature which can pose risks similar to asbestos.

Research Findings on Health Risks

Investigations into the health risks associated with inhaling this compound fibers have highlighted potential respiratory issues. Continued research is necessary to fully understand these risks and develop safety guidelines for handling materials containing this mineral .

Eigenschaften

CAS-Nummer |

15669-07-5 |

|---|---|

Molekularformel |

Ca2Fe5H2O24Si8 |

Molekulargewicht |

970.053 |

IUPAC-Name |

dicalcium;dioxido(oxo)silane;hydron;iron(2+) |

InChI |

InChI=1S/2Ca.5Fe.8O3Si/c;;;;;;;8*1-4(2)3/q7*+2;8*-2/p+2 |

InChI-Schlüssel |

JFXRITDJGBOATP-UHFFFAOYSA-P |

SMILES |

[H+].[H+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Ca+2].[Ca+2].[Fe+2].[Fe+2].[Fe+2].[Fe+2].[Fe+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.